molecular formula C15H15N3O4 B2721650 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 339174-47-9

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2721650
CAS RN: 339174-47-9
M. Wt: 301.302
InChI Key: SQEVUYLZKJPAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has been extensively studied for its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoxazoles and Oxadiazoles:

    • 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, similar in structure to 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been used to synthesize 2-aryltetrahydro-1'H,2'H-spiro(isoxazole[3,2-c][1,4]oxazine-3,5'-pyrimidine)-2',4',6'(3'H)-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides. This synthesis involves the reaction with morpholine in the presence of hydrogen peroxide and catalytic amounts of sodium tungstate (Tyrkov, 2020).
  • Catalytic Activities:

    • Copper(II) complexes of pyrimidine-2,4,6-trione derivatives have been used as catalysts for the peroxidative oxidation of cyclohexane, demonstrating moderate activity under mild conditions in acetonitrile (Fırıncı, 2019).
  • Synthesis of Barbiturates and Pyrimidines:

    • The compound has been employed in the synthesis of various barbiturate and pyrimidine derivatives. These include compounds like 5-arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and pyrano[2,3-d]pyrimidinones, which are synthesized using various catalysts and reaction conditions. Notable among these is the use of L-Proline based ionic liquids and succinimidinium hydrogensulfate as catalysts (Patil, Satkar, & More, 2020) (Goli-Jolodar, Shirini, & Seddighi, 2016).

Biological Applications

  • Antimycobacterial Activity:

    • Derivatives of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones have shown antimycobacterial activity against Mycobacterium lufu. These compounds exhibited various strengths of activity compared to standard drugs and were found to have low toxicity, indicating their potential as antimycobacterial agents (Yushin et al., 2020).
  • Calcium Channel Blockade and Blood Pressure Lowering:

    • Pyrimidine 2, 4, 6-trione derivatives, including variations of this compound, have been found to exhibit L-type calcium channel blockade activity. This property makes them effective in cardiovascular diseases and shows potential for blood pressure lowering effects (Irshad, Khan, Kamal, & Iqbal, 2022).

properties

IUPAC Name

5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13-12(14(20)17-15(21)16-13)9-10-1-3-11(4-2-10)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVUYLZKJPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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